N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide, is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This interaction likely disrupts the normal functioning of the enzyme, leading to a decrease in the survival and virulence of M. tuberculosis .
Biochemical Pathways
The compound’s interaction with DprE1 affects the biochemical pathways associated with the survival and virulence of M. tuberculosis . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall integrity and reduced bacterial survival .
Pharmacokinetics
Similar benzothiazole derivatives have been found to have favorable pharmacokinetic profiles . These compounds are typically characterized by good absorption, distribution, metabolism, and excretion (ADME) properties, which can impact their bioavailability .
Result of Action
The result of the compound’s action is a decrease in the survival and virulence of M. tuberculosis . By inhibiting DprE1 and disrupting the synthesis of arabinogalactan, the compound impairs the integrity of the mycobacterial cell wall, leading to reduced bacterial survival .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent, with studies indicating its efficacy against various microbial strains.
Cancer Research: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines.
Material Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-(4-Aminophenyl)benzothiazole: Studied for its potential use in treating neurodegenerative diseases.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQYODESRMOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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